molecular formula C10H15N3O3S B14831243 N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14831243
M. Wt: 257.31 g/mol
InChI Key: RITHQLDRSGLNOO-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors . This compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[2-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-8(6-11)12-5-4-9(10)16-7-2-3-7/h4-5,7,13H,2-3,6,11H2,1H3

InChI Key

RITHQLDRSGLNOO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1CN)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Methylation: The compound can undergo N-methylation using methylating agents like methyl iodide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

Similar compounds to N-(2-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide include other sulfonamides like sulfamethoxazole and sulfanilamide . These compounds share the sulfonamide functional group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties.

Comparison with Similar Compounds

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